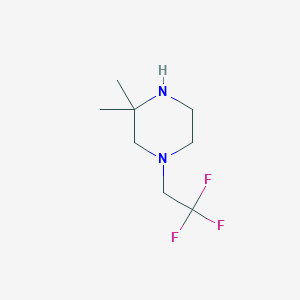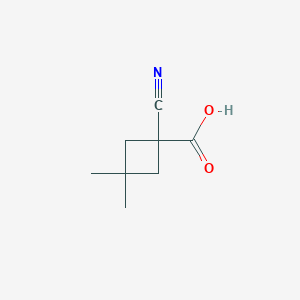
3-Chloro-4-(trifluoromethyl)phenylacetonitrile
Descripción general
Descripción
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular weight of 219.59 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile can be represented by the InChI code:1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 . Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Reactivity Studies and Trimer Formation :An unusual reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was observed, leading to the formation of a trimeric compound. This uncommon reactivity indicates the potential for novel reaction pathways and the formation of complex structures involving 3-Chloro-4-(trifluoromethyl)phenylacetonitrile and related compounds (Stazi et al., 2010).
Mechanism of ANRORC Type Ring Transformation :The compound was involved in the ANRORC type ring transformation mechanism, showing its capacity to participate in complex chemical transformations. This behavior underscores its utility in synthesizing functionalized compounds, possibly paving the way for new materials or pharmaceutical intermediates (Rykowski et al., 2000).
Fluorination and Nuclear Fluorination :The compound’s derivatives were used in fluorination reactions, demonstrating the compound's versatility in introducing fluorine atoms into organic molecules. This property is particularly valuable in the pharmaceutical industry, where fluorination can significantly alter the biological activity of compounds (Stephens & Blake, 2004).
Catalytic Applications :The compound has shown potential in catalytic applications, specifically in the methylation of phenylacetonitrile. The research indicates its utility in catalysis, an essential process in chemical manufacturing, especially in producing pharmaceuticals and fine chemicals (Molleti & Yadav, 2017).
Safety and Hazards
The safety information for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile indicates that it is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is often used as a building block in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound can be used to synthesize a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives . These derivatives have been shown to have potent analgesic efficacy .
Biochemical Pathways
Its derivatives have been shown to depress peripheral and centrally mediated pain by opioid independent systems .
Result of Action
Its derivatives have been shown to have potent analgesic efficacy, indicating that they may have significant effects on pain perception .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNYZHRYHJFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)




![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)